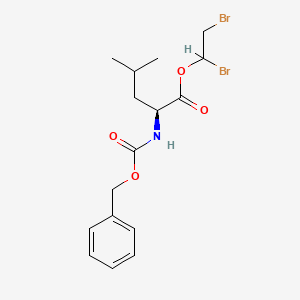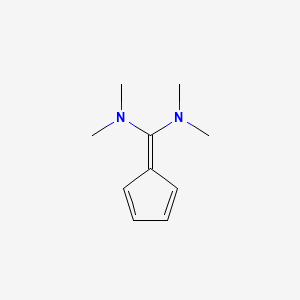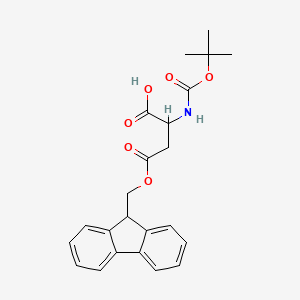![molecular formula C15H11ClN2S B12810051 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole CAS No. 136994-86-0](/img/structure/B12810051.png)
1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis This compound is characterized by a unique fusion of a thiazole ring with a benzimidazole moiety, which imparts distinct chemical and biological properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole typically involves the cyclocondensation of 2-mercaptobenzimidazole with α-haloketones. One common method includes the reaction of 2-mercaptobenzimidazole with 3-chlorophenacyl bromide in the presence of a base such as potassium carbonate in refluxing ethanol. The reaction proceeds through the formation of an intermediate thioether, which undergoes intramolecular cyclization to yield the desired thiazolobenzimidazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions: 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazolobenzimidazole derivatives.
Substitution: Formation of substituted thiazolobenzimidazole derivatives with various functional groups
科学研究应用
1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique electronic or optical properties
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The presence of the chlorophenyl group enhances its binding affinity and specificity for certain targets .
相似化合物的比较
Thiazolo[3,2-a]benzimidazole: Similar structure but with different substitution patterns.
Thiazolo[3,2-a]pyrimidine: Contains a pyrimidine ring instead of a benzimidazole ring.
Triazolo[3,4-b][1,3,4]thiadiazine: Contains a triazole ring fused with a thiadiazine ring.
Uniqueness: 1-(3-Chlorophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole is unique due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with specific biological targets makes it a valuable compound in research and industrial applications .
属性
CAS 编号 |
136994-86-0 |
|---|---|
分子式 |
C15H11ClN2S |
分子量 |
286.8 g/mol |
IUPAC 名称 |
1-(3-chlorophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |
InChI |
InChI=1S/C15H11ClN2S/c16-11-5-3-4-10(8-11)15-18-13-7-2-1-6-12(13)17-14(18)9-19-15/h1-8,15H,9H2 |
InChI 键 |
FBYKUBSWTGLUOJ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=NC3=CC=CC=C3N2C(S1)C4=CC(=CC=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)


